molecular formula C20H14ClN3O3 B2434911 (E)-5-((1H-indol-3-yl)methylene)-1-(3-chloro-4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 537021-00-4

(E)-5-((1H-indol-3-yl)methylene)-1-(3-chloro-4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No. B2434911
CAS RN: 537021-00-4
M. Wt: 379.8
InChI Key: LNZIMGCXKYTXGF-OVCLIPMQSA-N
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Description

(E)-5-((1H-indol-3-yl)methylene)-1-(3-chloro-4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a useful research compound. Its molecular formula is C20H14ClN3O3 and its molecular weight is 379.8. The purity is usually 95%.
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Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

Research into organic glassy non-symmetric styryl- derivatives, including pyrimidine trione derivatives, has shown promising applications in the development of Organic Light-Emitting Diodes (OLEDs). These compounds can form thin solid amorphous films from volatile organic solvents like DCM and chloroform, with studies focused on their spectral properties (Zarins et al., 2011).

Antimicrobial Activity

A series of derivatives incorporating the pyrimidine trione structure have been synthesized and evaluated for their antimicrobial activities. Compounds have shown varying degrees of effectiveness against different bacteria and fungal strains, highlighting the potential of these molecules in developing new antimicrobial agents (Desai et al., 2013).

Catalytic Activities

The synthesis of copper(II) complexes with pyrimidine trione derivatives has been explored, demonstrating moderate activity in the peroxidative oxidation of cyclohexane under mild conditions. This research outlines the potential of these complexes in catalytic applications, providing a foundation for future exploration in catalysis (Fırıncı, 2019).

Dye-Sensitized Solar Cells (DSSCs)

The molecular design and synthesis of novel organic co-adsorbers with D-D-A (donor-donor-acceptor) architecture, employing indole and pyrimidine trione derivatives, have shown significant enhancements in the power conversion efficiencies of Dye-Sensitized Solar Cells (DSSCs). This work demonstrates the crucial role of the anchoring/acceptor unit in the co-adsorption properties and overall performance of DSSCs (Babu et al., 2016).

Anticancer Activity

Novel triazole tagged pyrimidine trione derivatives have been synthesized and assessed for their anticancer activities, particularly against cervical cancer cell lines. Among these, certain compounds have shown significant inhibitory activity, indicating their potential as therapeutic agents in cancer treatment (Kumar et al., 2018).

properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O3/c1-11-6-7-13(9-16(11)21)24-19(26)15(18(25)23-20(24)27)8-12-10-22-17-5-3-2-4-14(12)17/h2-10,26H,1H3,(H,23,25,27)/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXACCOOCPZAPNO-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(C(=O)NC2=O)C=C3C=NC4=CC=CC=C43)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N2C(=C(C(=O)NC2=O)/C=C/3\C=NC4=CC=CC=C43)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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